

The Centrosomal Protein CEP63: A Critical Nexus in Male Fertility and Meiosis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome cycle, primarily recognized for its role in centriole duplication. Emerging evidence has solidified its indispensable function in mammalian male meiosis and, consequently, male fertility. This technical guide synthesizes the current understanding of CEP63's molecular functions in spermatogenesis, detailing its impact on meiotic recombination, centriole dynamics, and overall testicular integrity. It provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the associated molecular pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers in reproductive biology and professionals engaged in the development of therapeutics for male infertility.

Introduction

Male infertility is a multifactorial condition with a significant genetic component. A crucial biological process underpinning male fertility is meiosis, the specialized cell division that produces haploid spermatids from diploid spermatocytes. This process requires the precise coordination of chromosome pairing, synapsis, and recombination. The centrosome, the primary microtubule-organizing center in animal cells, plays a pivotal, though historically underappreciated, role in orchestrating the chromosomal dynamics of meiosis.



CEP63, a 63-kDa centrosomal protein, has been identified as a critical factor in this intricate process.[1][2] Mutations in the CEP63 gene are associated with Seckel syndrome, a rare autosomal recessive disorder characterized by microcephaly and dwarfism.[2][3] Studies utilizing knockout mouse models have revealed a profound and specific role for CEP63 in male reproduction, where its absence leads to a complete arrest of spermatogenesis and subsequent infertility.[1][2] This guide delves into the molecular intricacies of CEP63's function in male meiosis, providing a technical framework for its study.

CEP63's Core Function in Male Meiosis

CEP63's primary role in male meiosis is intrinsically linked to its function in centriole duplication and the maintenance of centrosome integrity.[1][4][5] In somatic cells, CEP63, in concert with its binding partner CEP152, is essential for the recruitment of key factors that initiate the formation of new centrioles.[4][5][6] This function is conserved and critically important during the meiotic divisions of spermatogenesis.

Role in Centriole Duplication and Centrosome Stability in Spermatocytes

During meiotic prophase I, spermatocytes undergo a single round of centriole duplication to ensure that each secondary spermatocyte, and subsequently each spermatid, receives a pair of centrioles.[7] CEP63 is essential for this meiotic centriole duplication.[1][3]

In the absence of CEP63, spermatocytes exhibit a failure in centriole duplication, leading to numerical and structural aberrations of the centrosome.[2][8] This disruption of the centrosome's structure and function has cascading downstream effects on chromosome dynamics.

Essential for Meiotic Recombination and Chromosome Dynamics

A striking phenotype of Cep63-deficient male mice is a severe impairment in meiotic recombination.[1][2] Spermatocytes lacking CEP63 display chromosome entanglements and defective telomere clustering, a process crucial for the initiation of homologous chromosome pairing and synapsis.[2][8] This suggests that the centrosome, through the action of CEP63, plays a direct role in facilitating the chromosome movements necessary for efficient



recombination.[2] The proposed mechanism involves the centrosome acting as a microtubule-organizing center that connects to telomeres, thereby mediating the chromosome movements required for homologous pairing.[2]

The following diagram illustrates the proposed role of CEP63 in the centriole duplication pathway during meiosis, which is critical for subsequent meiotic events.



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CEP63-mediated centriole duplication pathway in meiosis.

Impact on Spermatogenesis and Fertility

The culmination of these meiotic defects is a profound block in spermatogenesis.[1] Testes of Cep63-deficient mice show reduced cellularity, smaller seminiferous tubules, and a significant increase in apoptosis.[3] Consequently, these mice are azoospermic, meaning they have no identifiable sperm in their vas deferens, leading to complete male infertility.[3]

Quantitative Data from Cep63-Deficient Mouse Models

The following tables summarize the key quantitative findings from studies on Cep63-deficient (Cep63T/T) mice, providing a clear comparison with wild-type (WT) littermates.

Table 1: Testicular and Sperm Parameters in Cep63 Knockout Mice



| Parameter | Wild-Type (WT) | Cep63T/T | Reference |
|------------------------------------|----------------|-------------------------|-----------|
| Testis Weight (p60) | ~100 mg | Significantly reduced | [3] |
| Seminiferous Tubule Diameter | Normal | Reduced | [3] |
| Sperm Count (from vas deferens) | Normal | No identifiable sperm | [3] |
| TUNEL-positive (apoptotic) tubules | Low percentage | Significantly increased | [3] |

Table 2: Centriole Number in Mitotic Cells

| Genotype | Cells with <4 Centrin Foci (Mitotic) | Reference |
|----------|---|-----------|
| Cep63+/+ | ~5% | [9] |
| Cep63T/T | ~20% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CEP63's role in male meiosis.

Immunofluorescence Staining of Mouse Spermatocytes

This protocol is adapted for the visualization of proteins within meiotic chromosome spreads.

- Testis Collection and Cell Suspension:
 - Euthanize a male mouse and dissect the testes.
 - Place testes in a hypotonic solution (30 mM Tris, 50 mM sucrose, 17 mM citric acid, 5 mM EDTA, 2.5 mM DTT, 1 mM PMSF) for 30-60 minutes.



- Transfer the testes to a small volume of 100 mM sucrose and gently tease apart the seminiferous tubules.
- Spreading and Fixation:
 - Prepare slides by dipping them in a fixative solution (1% paraformaldehyde, 10 mM sodium borate, pH 9.2, with 0.15% Triton X-100).
 - Add a small drop of the cell suspension to the slide and allow it to spread.
 - Dry the slides in a humid chamber for 2-3 hours.
- Immunostaining:
 - Wash the slides with 0.4% Photo-Flo 200 solution.
 - Block with 10% goat serum in antibody dilution buffer (ADB: 10% goat serum, 3% BSA,
 0.05% Triton X-100 in PBS) for 1 hour.
 - Incubate with primary antibodies (e.g., anti-SCP3, anti-CEP63, anti-PCNT) diluted in ADB overnight at 4°C.
 - Wash slides three times in ADB.
 - Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
 - Wash slides three times in ADB.
- Mounting and Imaging:
 - Mount coverslips with an antifade mounting medium containing DAPI.
 - Image using a confocal or fluorescence microscope.

TUNEL Assay for Apoptosis in Testis Sections

This protocol is for the detection of apoptotic cells in paraffin-embedded testis sections.

Tissue Preparation:



- Fix testes in 4% paraformaldehyde overnight, then embed in paraffin.
- Cut 5 μm sections and mount on slides.
- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Permeabilization:
 - Incubate sections with Proteinase K (20 μg/mL) for 15 minutes at room temperature.
- TUNEL Reaction:
 - Wash slides in PBS.
 - Incubate sections with TdT reaction mix (containing TdT enzyme and biotin-dUTP) in a humidified chamber at 37°C for 1 hour.
- Detection:
 - Wash slides in PBS.
 - Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Cy3) for 30 minutes at room temperature.
- · Counterstaining and Mounting:
 - Wash slides in PBS.
 - Counterstain nuclei with DAPI.
 - Mount coverslips with an aqueous mounting medium.

Hematoxylin and Eosin (H&E) Staining of Testis Sections

This is a standard histological staining protocol for assessing testicular morphology.[7][10][11] [12][13]



- · Deparaffinization and Rehydration:
 - Deparaffinize paraffin-embedded testis sections in xylene and rehydrate through a graded ethanol series to water.
- Hematoxylin Staining:
 - o Immerse slides in Mayer's hematoxylin for 5-10 minutes.
 - Wash in running tap water.
 - "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
 - Wash in running tap water.
- Eosin Staining:
 - Dehydrate slightly in 95% ethanol.
 - Counterstain with eosin Y solution for 1-3 minutes.
- · Dehydration and Mounting:
 - Dehydrate through graded ethanol series to xylene.
 - Mount coverslips with a resinous mounting medium.

Sperm Count and Morphology Analysis

This protocol outlines the procedure for analyzing sperm from the epididymis.[4][5][8]

- · Sperm Collection:
 - Dissect the cauda epididymis and place it in a pre-warmed buffer (e.g., M2 medium).
 - Make several incisions to allow sperm to swim out for 10-15 minutes at 37°C.
- Sperm Counting:



- Dilute the sperm suspension.
- Load the diluted suspension onto a hemocytometer.
- Count the sperm heads in the designated squares and calculate the concentration.
- Morphology Assessment:
 - Prepare a sperm smear on a glass slide and air dry.
 - Fix the smear in 75% ethanol.
 - Stain with a suitable method (e.g., Harris-Shorr staining).
 - Analyze at least 100 sperm under a brightfield microscope for morphological abnormalities.

Co-immunoprecipitation (Co-IP) for Protein Interactions

This protocol is for investigating the interaction between CEP63 and its binding partners in testicular lysates.

- Lysate Preparation:
 - Homogenize decapsulated testes in a non-denaturing lysis buffer (e.g., containing 150 mM NaCl, 1% NP-40, 50 mM Tris pH 8.0, and protease inhibitors).
 - Incubate on ice for 30 minutes.
 - Centrifuge to pellet cellular debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate with Protein A/G beads.
 - Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-CEP63) or an isotype control IgG overnight at 4°C.



- Add Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
- · Washing and Elution:
 - Wash the beads several times with lysis buffer to remove non-specific binding.
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analysis:
 - Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-CEP152).

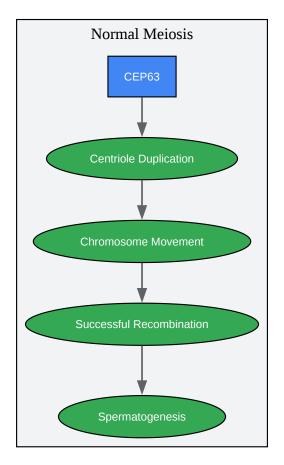
Signaling Pathways and Experimental Workflows

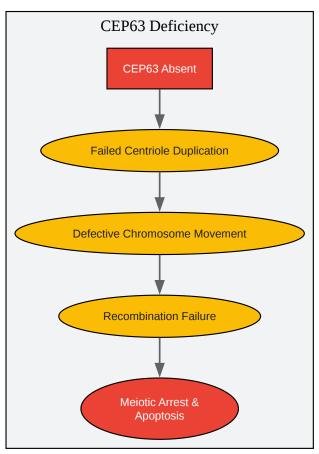
The following diagrams, rendered in DOT language, illustrate key pathways and workflows related to the study of CEP63.

CEP63-Dependent Meiotic Recombination Checkpoint

This diagram illustrates the proposed pathway leading to meiotic arrest in the absence of functional CEP63.







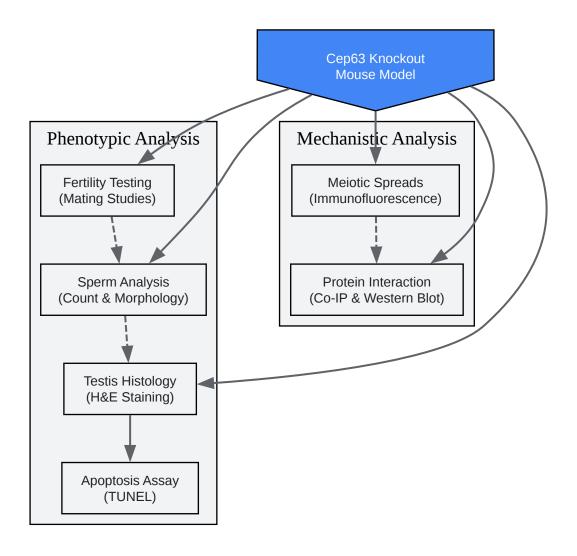
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CEP63's role in the meiotic recombination checkpoint.

Experimental Workflow for Analyzing Cep63 Knockout Mice

This diagram outlines the typical experimental workflow for characterizing the male infertility phenotype in Cep63-deficient mice.





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Workflow for characterizing Cep63 knockout mice.

Conclusion and Future Directions

CEP63 has unequivocally emerged as a master regulator of male meiosis, with its role extending beyond simple centriole duplication to the fundamental mechanics of chromosome recombination. The severe infertility phenotype observed in Cep63-deficient mice underscores the critical importance of centrosome-mediated events in spermatogenesis. For researchers, the study of CEP63 and its interacting partners offers a window into the complex interplay between the cytoskeleton and the genome during meiosis. For drug development professionals, the pathways involving CEP63 could represent novel targets for both fertility-promoting therapies and non-hormonal contraceptives.



Future research should focus on elucidating the precise molecular mechanisms by which the CEP63-dependent centrosome communicates with telomeres and influences the recombination machinery. Furthermore, identifying and characterizing the full interactome of CEP63 in spermatocytes will be crucial for a complete understanding of its function. The development of small molecule modulators of the CEP63-CEP152 interaction could provide valuable tools for both basic research and therapeutic exploration. This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the practical methodologies required to further investigate the vital role of CEP63 in male fertility.

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